molecular formula C20H15Cl2N3O3 B11045381 2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-yl)benzamide

2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-yl)benzamide

Cat. No.: B11045381
M. Wt: 416.3 g/mol
InChI Key: WCWFXXZGHWXRLP-UHFFFAOYSA-N
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Description

2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N~1~-(3-PYRIDYL)BENZAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a dichlorophenoxy group, an acetylamino group, and a pyridylbenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N~1~-(3-PYRIDYL)BENZAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N~1~-(3-PYRIDYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N~1~-(3-PYRIDYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation, migration, and survival. By binding to the kinase domain, it prevents autophosphorylation and subsequent activation of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)acetamide: An intermediate in the synthesis of the target compound.

    c-Met kinase inhibitors: Other compounds targeting the same kinase, such as crizotinib and cabozantinib.

Uniqueness

2-{[2-(2,4-DICHLOROPHENOXY)ACETYL]AMINO}-N~1~-(3-PYRIDYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit c-Met kinase selectively makes it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C20H15Cl2N3O3

Molecular Weight

416.3 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C20H15Cl2N3O3/c21-13-7-8-18(16(22)10-13)28-12-19(26)25-17-6-2-1-5-15(17)20(27)24-14-4-3-9-23-11-14/h1-11H,12H2,(H,24,27)(H,25,26)

InChI Key

WCWFXXZGHWXRLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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